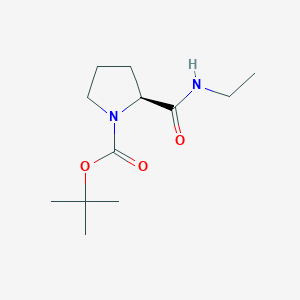

H-D-Ala-Gln-octadecyl ester HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

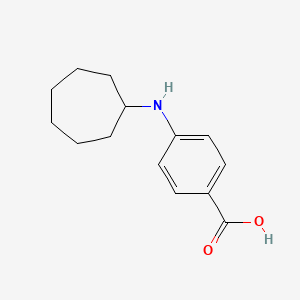

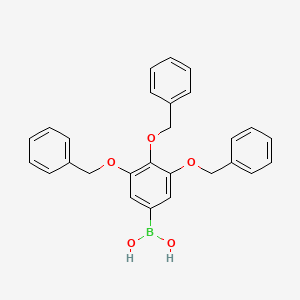

H-D-Ala-Gln-octadecyl ester hydrochloride is a dipeptide derivative where the amino acids D-alanine and glutamine are linked together, with the glutamine side chain modified by an octadecyl ester. This modification introduces a long hydrophobic tail, making the molecule amphiphilic. This characteristic has been utilized in various scientific research fields, particularly in membrane biology and peptide-based delivery system design .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Gln-octadecyl ester hydrochloride typically involves the following steps:

Peptide Bond Formation: The amino acids D-alanine and glutamine are linked together using standard peptide synthesis techniques.

Esterification: The glutamine side chain is modified by introducing an octadecyl ester group. This step often involves the use of octadecanol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).

Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for H-D-Ala-Gln-octadecyl ester hydrochloride are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

H-D-Ala-Gln-octadecyl ester hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

Substitution: The hydrophobic tail can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid and octadecanol.

Oxidation: Yields oxidized derivatives of the amino acid side chains.

Substitution: Results in modified derivatives with different functional groups on the hydrophobic tail.

Aplicaciones Científicas De Investigación

H-D-Ala-Gln-octadecyl ester hydrochloride has a wide range of scientific research applications:

Membrane Biology: Used to study peptide-lipid bilayer interactions.

Peptide-Based Delivery Systems: Its amphiphilic nature enables the formation of stable nanostructures that can encapsulate hydrophobic drugs, facilitating drug transport and delivery to target cells.

Antimicrobial Research: Investigated for its interactions with bacterial membranes, aiding in the design of antimicrobial peptides and understanding their mechanisms of action.

Immunomodulation: Shown to exhibit antiviral activity against murine cytomegalovirus and influenza A infections in mice.

Mecanismo De Acción

H-D-Ala-Gln-octadecyl ester hydrochloride exerts its effects through several mechanisms:

Membrane Insertion: The hydrophobic tail allows the molecule to insert into lipid membranes, altering membrane properties such as fluidity, phase behavior, and permeability.

Nanostructure Formation: Its amphiphilic nature enables the formation of nanostructures that can encapsulate and transport hydrophobic drugs to target cells.

Immune Modulation: Stimulates immune cells at lower concentrations, enhancing antiviral responses.

Comparación Con Compuestos Similares

H-D-Ala-Gln-octadecyl ester hydrochloride can be compared with other similar compounds:

Muramyl Dipeptide (MDP): Unlike H-D-Ala-Gln-octadecyl ester hydrochloride, MDP contains a muramyl moiety and is known for its immunostimulatory properties.

Lipopeptides: These compounds also contain lipid tails and are used in similar applications, such as antimicrobial research and drug delivery.

Peptide Amphiphiles: Similar to H-D-Ala-Gln-octadecyl ester hydrochloride, these molecules have both hydrophilic and hydrophobic regions, making them useful in nanostructure formation and membrane studies.

H-D-Ala-Gln-octadecyl ester hydrochloride stands out due to its specific combination of D-alanine and glutamine, along with the octadecyl ester modification, which imparts unique properties for membrane interaction and nanostructure formation.

Propiedades

IUPAC Name |

octadecyl 5-amino-2-(2-aminopropanoylamino)-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLBYUKPBPFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)

![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B15123418.png)